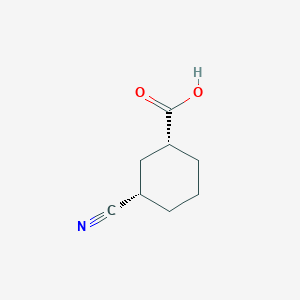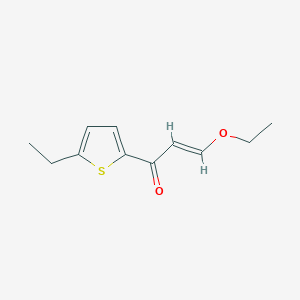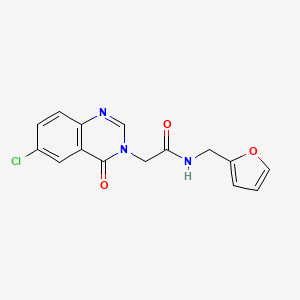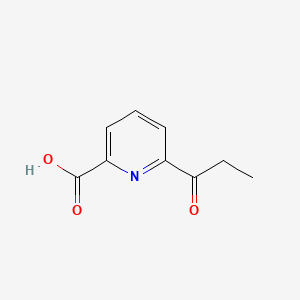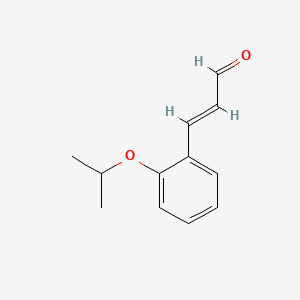
5,8-Dibromo-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromo-3-methylquinoline is a chemical compound with the molecular formula C10H7Br2N. Its IUPAC name is 5,8-dibromo-3-methylisoquinoline. The compound consists of a quinoline ring system with two bromine atoms at positions 5 and 8, as well as a methyl group attached to the nitrogen atom in the isoquinoline ring .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 5,8-dibromo-3-methylquinoline. One common method involves bromination of 3-methylquinoline using bromine or a brominating agent. The reaction typically occurs at elevated temperatures and yields the desired dibromo derivative. The methyl group remains intact during this process.
Industrial Production: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
Reactivity: 5,8-Dibromo-3-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 8 make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system allows for redox transformations.
Alkylation and Acylation Reactions: The methyl group provides a site for further functionalization.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH) or other reducing agents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions. For example, bromination yields this compound, while reduction may lead to the corresponding dihydroquinoline.
Wissenschaftliche Forschungsanwendungen
5,8-Dibromo-3-methylquinoline finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It can serve as a fluorescent probe or ligand in biological studies.
Medicine: Its derivatives may exhibit pharmacological properties.
Industry: Potential use in materials science or organic electronics.
Wirkmechanismus
The exact mechanism of action for 5,8-dibromo-3-methylquinoline depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.
Vergleich Mit ähnlichen Verbindungen
While 5,8-dibromo-3-methylquinoline is relatively unique due to its specific bromination pattern, similar compounds include other halogenated quinolines and isoquinolines.
Eigenschaften
Molekularformel |
C10H7Br2N |
|---|---|
Molekulargewicht |
300.98 g/mol |
IUPAC-Name |
5,8-dibromo-3-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-7-8(11)2-3-9(12)10(7)13-5-6/h2-5H,1H3 |
InChI-Schlüssel |
OZHINLZSBQPABD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2N=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
